molecular formula C29H23N5O3S B1684122 WIKI4

WIKI4

Cat. No.: B1684122
M. Wt: 521.6 g/mol
InChI Key: RNUXIZKXJOGYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WIKI4 is a potent inhibitor of tankyrase, an enzyme involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in inhibiting the Wnt/β-catenin signaling, making it a valuable compound in cancer research and other scientific studies .

Scientific Research Applications

WIKI4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

    Biology: Employed in research on cell proliferation, differentiation, and apoptosis, particularly in cancer cell lines and human embryonic stem cells.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, given its ability to inhibit the Wnt/β-catenin signaling pathway.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting tankyrase and related pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WIKI4 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: WIKI4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced inhibitory properties .

Comparison with Similar Compounds

Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .

Properties

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.